molecular formula C22H18N4O2S B12006563 5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12006563
M. Wt: 402.5 g/mol
InChI Key: KNQWYBOPQVFFLP-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group is introduced through a reaction with thiourea under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the imine (C=N) bond.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive triazoles.

Industry

    Agriculture: It can be used in the development of agrochemicals such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The aromatic groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

Uniqueness

5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and phenoxybenzylidene groups, which can enhance its biological activity and specificity compared to other triazole derivatives.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4O2S/c1-27-18-12-10-17(11-13-18)21-24-25-22(29)26(21)23-15-16-6-5-9-20(14-16)28-19-7-3-2-4-8-19/h2-15H,1H3,(H,25,29)/b23-15+

InChI Key

KNQWYBOPQVFFLP-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.